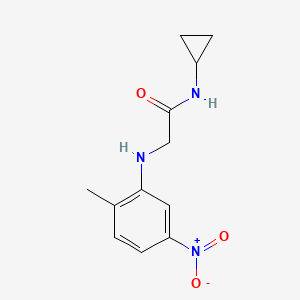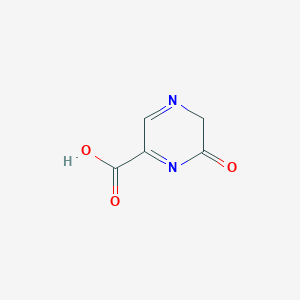
4-(1-Pyrrolidinyl)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Pyrrolidinyl)benzaldehyde oxime is an organic compound with the molecular formula C11H14N2O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a pyrrolidinyl group and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde oxime typically involves the condensation of 4-(1-Pyrrolidinyl)benzaldehyde with hydroxylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Pyrrolidinyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(1-Pyrrolidinyl)benzonitrile.
Reduction: Formation of 4-(1-Pyrrolidinyl)benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-(1-Pyrrolidinyl)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidinyl group can enhance the compound’s binding affinity to certain receptors or proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde oxime
- 4-(1-Pyrrolidinyl)benzonitrile
- 4-(1-Pyrrolidinyl)benzylamine
Uniqueness
4-(1-Pyrrolidinyl)benzaldehyde oxime is unique due to the presence of both the pyrrolidinyl and oxime functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The oxime group provides versatility in chemical transformations, while the pyrrolidinyl group enhances binding interactions in biological systems.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(NE)-N-[(4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c14-12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6,9,14H,1-2,7-8H2/b12-9+ |
Clé InChI |
LHLQIBZOQKKJHS-FMIVXFBMSA-N |
SMILES isomérique |
C1CCN(C1)C2=CC=C(C=C2)/C=N/O |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)
![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)








![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)
